molecular formula C27H24FNO6S3 B412813 DIMETHYL 2-[6-ETHOXY-1-(3-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[6-ETHOXY-1-(3-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B412813
M. Wt: 573.7g/mol
InChI Key: JBCAONAXNJTZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(6-ethoxy-1-(3-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of DIMETHYL 2-[6-ETHOXY-1-(3-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethoxy, fluorobenzoyl, and thioxo groups. The final step involves the formation of the dithiole-4,5-dicarboxylate moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-(6-ethoxy-1-(3-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, DIMETHYL 2-[6-ETHOXY-1-(3-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

  • Quinoline derivatives
  • Fluorobenzoyl-containing compounds
  • Thioxo compounds Each of these similar compounds has its own set of properties and applications, but the specific combination of functional groups in this compound provides unique advantages for certain applications.

Properties

Molecular Formula

C27H24FNO6S3

Molecular Weight

573.7g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-1-(3-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H24FNO6S3/c1-6-35-16-10-11-18-17(13-16)19(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(18)23(30)14-8-7-9-15(28)12-14/h7-13H,6H2,1-5H3

InChI Key

JBCAONAXNJTZNJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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